molecular formula C20H17Cl2N7O3 B12689662 5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide CAS No. 27447-29-6

5'-(Bis(2-cyanoethyl)amino)-2'-((2,6-dichloro-4-nitrophenyl)azo)acetanilide

Cat. No.: B12689662
CAS No.: 27447-29-6
M. Wt: 474.3 g/mol
InChI Key: VRPSNSOURXIFQL-UHFFFAOYSA-N
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Description

5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide typically involves the following steps:

    Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-cyanoethyl)aniline under basic conditions to form the azo compound.

    Substitution Reaction: The resulting azo compound undergoes a substitution reaction with acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

  • Continuous flow reactors for diazotization and coupling reactions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: Amines or hydrazines can be formed.

    Substitution: Various substituted aromatic compounds can be obtained.

Scientific Research Applications

5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of colored materials, such as textiles and inks.

Mechanism of Action

The mechanism of action of 5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form stable complexes with various substrates, leading to changes in their chemical or physical properties. The specific pathways and targets depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining tissues.

    Sudan III: A lipid-soluble dye used for staining triglycerides.

Uniqueness

5’-(Bis(2-cyanoethyl)amino)-2’-((2,6-dichloro-4-nitrophenyl)azo)acetanilide is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of cyanoethyl and dichloro-nitrophenyl groups enhances its stability and reactivity, making it suitable for specialized applications.

Properties

CAS No.

27447-29-6

Molecular Formula

C20H17Cl2N7O3

Molecular Weight

474.3 g/mol

IUPAC Name

N-[5-[bis(2-cyanoethyl)amino]-2-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C20H17Cl2N7O3/c1-13(30)25-19-12-14(28(8-2-6-23)9-3-7-24)4-5-18(19)26-27-20-16(21)10-15(29(31)32)11-17(20)22/h4-5,10-12H,2-3,8-9H2,1H3,(H,25,30)

InChI Key

VRPSNSOURXIFQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCC#N)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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